molecular formula C23H25Br2NO5 B304058 2-oxo-2-phenylethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate

2-oxo-2-phenylethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate

Cat. No. B304058
M. Wt: 555.3 g/mol
InChI Key: YXDAJQSJJCZMDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2-phenylethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound is also known as DBO-Phe-OEt and is a derivative of the natural product, staurosporine.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate involves the inhibition of kinase activity. This compound binds to the ATP-binding site of kinases, thereby preventing the transfer of phosphate groups to target proteins. This, in turn, leads to the inhibition of various cellular processes that are regulated by kinases.
Biochemical and Physiological Effects:
2-oxo-2-phenylethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-oxo-2-phenylethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate in lab experiments is its specificity towards certain kinases. This allows researchers to selectively target specific cellular processes and study their effects. However, one limitation of using this compound is its potential toxicity towards non-target cells. Therefore, careful consideration must be given to the dosage and exposure time during experiments.

Future Directions

There are several future directions for research on 2-oxo-2-phenylethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to better understand its mechanism of action and its effects on non-target cells. There is also potential for the development of more potent and selective derivatives of this compound for use in research and clinical applications.

Synthesis Methods

The synthesis of 2-oxo-2-phenylethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate involves the reaction of staurosporine with 2-oxo-2-phenylethyl 4-methylpentanoate and 5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindole in the presence of a catalyst. The resulting product is then purified to obtain the desired compound.

Scientific Research Applications

2-oxo-2-phenylethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a kinase inhibitor. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in various cellular processes such as cell growth and division.

properties

Product Name

2-oxo-2-phenylethyl 2-(5,6-dibromo-1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-4-methylpentanoate

Molecular Formula

C23H25Br2NO5

Molecular Weight

555.3 g/mol

IUPAC Name

phenacyl 2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-4-methylpentanoate

InChI

InChI=1S/C23H25Br2NO5/c1-11(2)8-15(23(30)31-10-16(27)12-6-4-3-5-7-12)26-21(28)17-13-9-14(18(17)22(26)29)20(25)19(13)24/h3-7,11,13-15,17-20H,8-10H2,1-2H3

InChI Key

YXDAJQSJJCZMDB-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)OCC(=O)C1=CC=CC=C1)N2C(=O)C3C4CC(C3C2=O)C(C4Br)Br

Canonical SMILES

CC(C)CC(C(=O)OCC(=O)C1=CC=CC=C1)N2C(=O)C3C4CC(C3C2=O)C(C4Br)Br

Origin of Product

United States

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